1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride
Description
Historical Context and Discovery
The development of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride builds upon the rich historical foundation of both piperidine and thiazole chemistry. Piperidine, the core structural component, was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. The compound was initially isolated from black pepper, which provided its nomenclature derived from the genus name Piper, the Latin word for pepper.
Thiazole derivatives, which form the other crucial component of this compound, were first described by Hantzch and Weber in 1887, with the structure confirmed by Prop in 1889. The numbering system for thiazole compounds begins from the sulfur atom, establishing a standardized approach for nomenclature that continues to be used today. The combination of these two historically significant heterocyclic systems in a single molecule represents a convergence of synthetic chemistry approaches developed over more than a century.
The specific compound this compound represents a modern synthetic achievement that incorporates both classical heterocyclic structures into a single molecular framework. This synthetic approach reflects the contemporary understanding of structure-activity relationships in medicinal chemistry, where the combination of different pharmacophoric elements can lead to compounds with enhanced properties.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The primary name reflects the substitution pattern on the piperidine ring system, specifically indicating the attachment of a 2-chlorothiazol-5-ylmethyl group to the nitrogen atom of piperidine, with an amino group positioned at the 4-position of the piperidine ring.
According to chemical database nomenclature systems, the compound is classified as a substituted piperidine derivative and simultaneously as a thiazole-containing heterocycle. The dihydrochloride designation indicates that the compound exists as a salt form with two hydrochloride groups, which significantly affects its physical and chemical properties compared to the free base form.
The compound belongs to the broader classification of nitrogen-sulfur heterocyclic compounds, which have demonstrated significant importance in pharmaceutical chemistry. Thiazole derivatives are known to exhibit greater aromaticity compared to corresponding oxazole compounds due to larger pi-electron delocalization, which is evidenced by chemical shift patterns in proton nuclear magnetic resonance spectroscopy.
Alternative nomenclature systems provide additional descriptive names, including the simplified designation 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride, which emphasizes the positional relationships within the thiazole ring system. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts.
Chemical Registry Information and Identifiers
The compound this compound is registered in major chemical databases with specific identifying numbers and codes that facilitate its recognition and procurement for research purposes. The Chemical Abstracts Service number 1185312-10-0 serves as the primary identifier for this compound in global chemical registries.
Table 1: Chemical Registry Information and Molecular Identifiers
The compound maintains a minimum purity specification of 95% in commercial preparations, indicating high-quality synthetic protocols for its production. The molecular formula C₉H₁₆Cl₃N₃S reflects the presence of three chlorine atoms, three nitrogen atoms, one sulfur atom, and the appropriate number of carbon and hydrogen atoms to complete the molecular structure.
Database entries consistently report the compound as existing in its dihydrochloride salt form, which affects both its molecular weight and physical properties compared to the free base. The Molecular Device Laboratory number MFCD09607632 provides an additional unique identifier used primarily in pharmaceutical and chemical research databases.
Molecular Structure Overview
The molecular architecture of this compound represents a sophisticated integration of two distinct heterocyclic systems connected through a methylene bridge. The piperidine component adopts a chair conformation, similar to cyclohexane, with two distinguishable conformational states depending on the axial or equatorial positioning of substituents.
The piperidine ring system in this compound features an amino group at the 4-position and a substituted methyl group attached to the nitrogen atom. Research on piperidine conformational preferences indicates that the equatorial conformation is typically more stable by approximately 0.72 kilocalories per mole in gas phase conditions, though solvent effects can influence this preference. The nitrogen inversion barrier in piperidine systems is estimated at 6.1 kilocalories per mole, which is substantially lower than the ring inversion barrier.
The thiazole component contributes significant aromatic character to the overall molecular structure. Thiazole rings demonstrate enhanced aromaticity compared to related oxazole systems due to increased pi-electron delocalization. The 2-chloro substitution on the thiazole ring provides both electronic and steric effects that influence the compound's overall chemical behavior and potential interactions.
Table 2: Structural Components and Their Characteristics
| Structural Component | Key Features | Conformational Properties |
|---|---|---|
| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Chair conformation preferred |
| 4-Amino Substitution | Primary amine functionality | Influences hydrogen bonding potential |
| Thiazole Ring | Five-membered aromatic heterocycle with sulfur and nitrogen | Enhanced aromaticity relative to oxazoles |
| 2-Chloro Substitution | Electron-withdrawing halogen substituent | Affects electronic distribution |
| Methylene Bridge | Single carbon linker between ring systems | Provides conformational flexibility |
| Dihydrochloride Salt | Two hydrochloride groups | Enhances water solubility |
The methylene bridge connecting the piperidine nitrogen to the thiazole ring provides conformational flexibility while maintaining the integrity of both heterocyclic systems. This structural arrangement allows for potential rotation around the carbon-nitrogen bond, contributing to the compound's overall three-dimensional shape and potential binding conformations.
The dihydrochloride salt formation significantly influences the compound's physical properties, particularly its solubility characteristics and crystalline form. The presence of two hydrochloride groups creates multiple sites for hydrogen bonding and ionic interactions, which affect both the compound's stability and its behavior in various solvents and biological systems.
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3S.2ClH/c10-9-12-5-8(14-9)6-13-3-1-7(11)2-4-13;;/h5,7H,1-4,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSINSIFIVXNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=C(S2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671630 | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-10-0 | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride is . The presence of the thiazole ring and the piperidine structure suggests potential interactions with various biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.15 g/mol |
| Solubility | Soluble in water due to dihydrochloride salt |
| Functional Groups | Amino group, thiazole ring, piperidine |
Biological Activity
While direct studies on the biological activity of this specific compound are scarce, compounds with similar structures have demonstrated various pharmacological effects.
Antitumor Activity
Thiazole derivatives have been widely studied for their antitumor properties. For instance, thiazole-containing compounds have shown significant cytotoxic activity against various cancer cell lines. A study reported that certain thiazole analogues exhibited IC50 values less than 1 µg/mL against human cancer cell lines, indicating strong antitumor potential .
Anticonvulsant Properties
Research has indicated that thiazole derivatives can possess anticonvulsant activity. For example, some thiazole-integrated compounds displayed protective effects in seizure models, suggesting that structural modifications can enhance their efficacy .
Neuroprotective Effects
Piperidine-containing compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These compounds may act as antagonists at adenosine receptors, which are implicated in neuroprotection .
Synthesis of this compound
The synthesis of this compound likely involves several steps, including nucleophilic substitution reactions where the chlorine atom on the thiazole ring can react with various nucleophiles. This process may also involve reductive amination techniques to form the piperidine structure.
General Synthetic Route
- Formation of Thiazole Derivative : Synthesize the thiazole ring through cyclization reactions involving appropriate precursors.
- Piperidine Formation : Generate the piperidine structure through reductive amination or similar methods.
- Salt Formation : Convert the base form into the dihydrochloride salt to enhance solubility.
Study on Thiazole Derivatives
A review highlighted various thiazole derivatives that have shown promise in treating conditions like cancer and epilepsy. The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring can significantly influence biological activity .
Piperidine-Based Compounds in Drug Development
Research on piperidine-containing compounds has revealed their utility as potential therapeutic agents against neurodegenerative diseases and cancers. Studies have shown that these compounds can modulate important biological pathways, making them valuable candidates for further investigation .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C9H16Cl3N3S and a molecular weight of 304.67 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, making it a valuable moiety in drug design.
Anticonvulsant Activity
Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds containing thiazole moieties can effectively inhibit seizures in various animal models. For instance, several thiazole-bearing molecules have demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests .
Key Findings:
- Compounds with specific substitutions on the thiazole ring exhibited enhanced anticonvulsant activity.
- The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups significantly improve efficacy against seizures .
Antitumor Activity
Thiazole derivatives have also shown promise as anticancer agents. Studies have reported that certain thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.
Case Studies:
- A recent study synthesized novel thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
- Another investigation revealed that thiazole derivatives could induce apoptosis in cancer cells, potentially through the modulation of Bcl-2 pathways .
Safety and Toxicity Profile
While the therapeutic potential is significant, it is crucial to consider the safety profile of these compounds. Thiazoles can exhibit toxicity towards aquatic life and may have harmful effects if ingested . Therefore, ongoing research focuses on optimizing these compounds to enhance efficacy while minimizing adverse effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4-amine analog (target compound) and 3-amine variant differ in the spatial orientation of the amine group on the piperidine ring. This positional isomerism may influence receptor-binding profiles and metabolic stability .
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (3.96) suggests moderate lipophilicity, comparable to its 3-amine analog. The 4-ol derivative likely exhibits lower LogP due to the hydroxyl group’s polarity .
- Solubility : The dihydrochloride salt form in the target compound and its 3-amine analog enhances water solubility compared to free-base forms. This property is critical for formulations requiring rapid dissolution .
Pharmacological Implications (Hypothetical)
While specific pharmacological data for these analogs are unavailable in the provided evidence, structural trends suggest:
- The 4-amine group may enhance interactions with acidic residues in biological targets (e.g., enzymes or receptors) via hydrogen bonding.
Research Findings and Data Gaps
- Synthetic Challenges : Positional isomerism (e.g., 3- vs. 4-amine) requires tailored synthetic routes, such as selective protection/deprotection strategies during piperidine functionalization.
- Data Limitations : LogP and PSA values for analogs are estimated due to incomplete evidence. Experimental studies are needed to validate these predictions.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride typically involves:
- Formation of the 2-chloro-thiazole ring or its precursor.
- Introduction of the methyl linker at the 5-position of the thiazole.
- Coupling of the thiazolylmethyl intermediate with piperidin-4-ylamine.
- Conversion of the free base to the dihydrochloride salt.
Stepwise Preparation Details
Synthesis of 2-Chloro-thiazol-5-ylmethyl Intermediate
One common approach for preparing the 2-chloro-thiazolyl intermediate involves halogenation of thiazole derivatives or substitution reactions on preformed thiazole rings. For instance, chlorination at the 2-position can be achieved using reagents such as phosphorus oxychloride under controlled temperature conditions, as indicated in related thiazole syntheses.
Coupling with Piperidin-4-ylamine
The methyl group at the 5-position of the thiazole ring is functionalized to allow nucleophilic substitution by the piperidin-4-ylamine. This is often performed via a Buchwald-type amination or nucleophilic substitution reaction in a polar aprotic solvent such as dimethylformamide (DMF), using bases like potassium carbonate to facilitate the reaction.
Formation of the Dihydrochloride Salt
After the coupling reaction, the free amine form of the compound is converted into its dihydrochloride salt by treatment with hydrogen chloride in solvents such as 1,4-dioxane or methanol. This step enhances the compound’s stability and solubility, which is crucial for further biological evaluation.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination of thiazole | Phosphorus oxychloride, dimethylaniline | Toluene | ~60-70 | Controlled reflux, inert atmosphere |
| Methylation at 5-position | Alkyl halide or equivalent | DMF, K2CO3 | 60-80 | Nucleophilic substitution |
| Coupling with piperidin-4-ylamine | Buchwald amination with Pd catalyst | Toluene-water mix | 63-70 | Pd2(dba)3 catalyst, mild conditions |
| Salt formation (dihydrochloride) | HCl in 1,4-dioxane or methanol | Methanol/1,4-dioxane | 90-98 | Room temperature, precipitation of salt |
Detailed Research Findings
- The Buchwald reaction is a key step in achieving the coupling between the thiazole derivative and the piperidinyl amine, providing good yields and selectivity.
- The chlorination step using phosphorus oxychloride is efficient for introducing the chlorine atom at the 2-position of the thiazole ring, which is critical for the compound's biological activity.
- Conversion to dihydrochloride salt improves the compound’s physicochemical properties, facilitating downstream applications and biological assays.
- Reaction monitoring by Thin Layer Chromatography (TLC) and purification by column chromatography on silica gel with hexane/ethyl acetate mixtures are standard practices to ensure product purity.
Notes on Purity and Characterization
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry (MS), and elemental analysis.
- The dihydrochloride salt form is characterized by its solubility profile and chloride content, often verified by titration or ion chromatography.
- Heavy metal content and other impurities are controlled according to pharmaceutical standards to ensure safety and efficacy.
Q & A
Q. What are the recommended synthesis protocols for 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride?
- Methodological Answer: Synthesis typically involves coupling a thiazole-chloromethyl intermediate with a piperidin-4-ylamine scaffold. Key steps include:
- Reaction Pathway Selection: Use nucleophilic substitution to attach the thiazole moiety to the piperidine ring (analogous to methods for structurally similar compounds like 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid) .
- Purification: Employ recrystallization or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate the dihydrochloride salt. Purity validation via HPLC (>98%) is critical .
- Safety: Follow GHS guidelines for handling corrosive and irritant intermediates (e.g., chlorothiazole derivatives) .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact; rinse immediately with water if exposed .
- Storage: Keep in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the thiazole-chloro group .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- Structural Confirmation: Use H/C NMR to verify the piperidine-thiazole linkage and dihydrochloride salt formation. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., expected [M+H] ~292.2 Da) .
- Purity Assessment: High-resolution LC-MS with UV detection (λ = 254 nm) and ion chromatography for chloride counterion quantification .
Q. What are the known biological targets or pharmacological activities associated with this compound?
- Methodological Answer: While direct data is limited, structurally analogous piperidine-thiazole derivatives show:
- Enzyme Inhibition: Potential interaction with kinases or GPCRs due to the piperidine scaffold’s affinity for hydrophobic binding pockets .
- Cellular Assays: Prioritize in vitro screening (e.g., fluorescence polarization for binding affinity) followed by dose-response studies in relevant cell lines .
Advanced Research Questions
Q. How can computational methods be integrated into the experimental design for optimizing reaction conditions?
- Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like thiazole-piperidine coupling .
- Condition Optimization: Apply ICReDD’s computational-experimental feedback loop: machine learning (ML) models trained on reaction parameters (solvent, temperature) to predict optimal yields .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer:
- Orthogonal Validation: Cross-check in vitro activity with in silico docking (e.g., AutoDock Vina) to confirm target specificity .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess variability in assay conditions (e.g., buffer pH, cell passage number) that may skew results .
Q. How can researchers design experiments to investigate the compound’s interaction with specific enzymes or receptors?
- Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants () .
- Mutagenesis Studies: Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues, guided by molecular dynamics simulations .
Q. What advanced statistical methods are suitable for analyzing variability in synthesis yields?
- Methodological Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., catalyst loading, temperature). Central composite designs reduce required trials by ~40% .
- Multivariate Analysis: Use principal component analysis (PCA) to correlate impurity profiles (HPLC data) with yield outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
